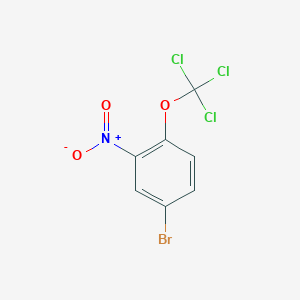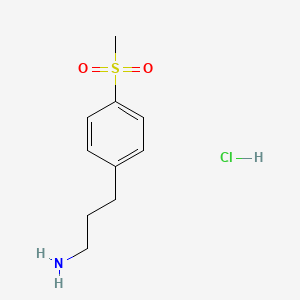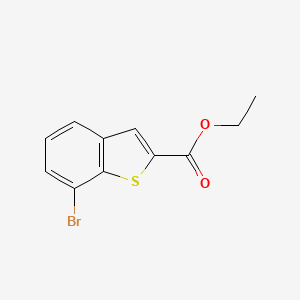![molecular formula C9H8N2O2 B1403989 6-甲基-1H-吡咯并[2,3-b]吡啶-2-羧酸 CAS No. 1368101-33-0](/img/structure/B1403989.png)
6-甲基-1H-吡咯并[2,3-b]吡啶-2-羧酸
描述
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical and biological properties.
科学研究应用
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
生化分析
Biochemical Properties
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are characterized by the binding of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid to the receptor’s active site, leading to inhibition of receptor activity. This inhibition can result in the modulation of downstream signaling pathways, affecting cellular processes such as proliferation, migration, and differentiation .
Cellular Effects
The effects of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of cancer cells, thereby potentially limiting metastasis . The influence of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid on cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, further underscores its impact on gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid exerts its effects through several mechanisms. The compound binds to the active sites of FGFRs, leading to the inhibition of receptor autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition disrupts the normal signaling cascade, resulting in altered gene expression and cellular responses. Additionally, 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid may interact with other biomolecules, such as kinases and transcription factors, further modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence long-term cellular functions . In vitro studies have shown that prolonged exposure to 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can lead to sustained inhibition of cell proliferation and migration
Dosage Effects in Animal Models
The effects of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and metastasis without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacokinetic profile . Additionally, 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid may affect metabolic flux and metabolite levels, further impacting cellular functions .
Transport and Distribution
Within cells and tissues, 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components . These interactions determine the compound’s localization and accumulation within specific cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid plays a critical role in its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting signaling pathways and metabolic processes . The precise subcellular localization of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is essential for understanding its mechanism of action and therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings .
作用机制
The mechanism of action of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
相似化合物的比较
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the methyl and carboxylic acid groups.
2-Methyl-1H-pyrrolo[2,3-b]pyridine: Another derivative with a methyl group at a different position.
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid: A compound with the carboxylic acid group at a different position on the ring system.
Uniqueness: 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups, which can influence its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
属性
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-6-4-7(9(12)13)11-8(6)10-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUGSBDKPPYNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856875 | |
| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368101-33-0 | |
| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1403906.png)
![1,2,4-Trichloro-5-[chloro(difluoro)methoxy]benzene](/img/structure/B1403907.png)


![1-Bromo-2-chloro-3-[chloro(difluoro)methoxy]benzene](/img/structure/B1403913.png)

![1-Chloro-4-[chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene](/img/structure/B1403919.png)
![2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene](/img/structure/B1403920.png)
![2-Bromo-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene](/img/structure/B1403921.png)


![(R)-methyl 2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B1403924.png)

![[[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid](/img/structure/B1403928.png)
